molecular formula C11H10BrNO3 B1413837 Ethyl 3-bromo-4-cyano-5-methoxybenzoate CAS No. 1805414-01-0

Ethyl 3-bromo-4-cyano-5-methoxybenzoate

Cat. No.: B1413837
CAS No.: 1805414-01-0
M. Wt: 284.11 g/mol
InChI Key: BAOAZJIJTAYANB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-cyano-5-methoxybenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position, a cyano group at the 4-position, and a methoxy group at the 5-position of the aromatic ring. This compound is structurally tailored for applications in medicinal chemistry and agrochemical research due to its electron-withdrawing substituents (bromo, cyano) and the methoxy group, which modulates solubility and reactivity. Its molecular formula is C₁₁H₁₀BrNO₃, with a molecular weight of 284.11 g/mol.

Properties

IUPAC Name

ethyl 3-bromo-4-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-9(12)8(6-13)10(5-7)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOAZJIJTAYANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-4-cyano-5-methoxybenzoate typically involves the bromination of 4-cyano-5-methoxybenzoic acid, followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a suitable solvent such as acetic acid or dichloromethane. The esterification step involves the reaction of the brominated acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-5-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-cyano-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of functional groups like the cyano and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-bromo-4-cyano-5-methoxybenzoate Not Available C₁₁H₁₀BrNO₃ 3-Br, 4-CN, 5-OCH₃ 284.11 Hypothesized agrochemical intermediate; moderate polarity due to OCH₃
Ethyl 3-bromo-5-cyano-4-nitrobenzoate 87240-12-8 C₁₀H₇BrN₂O₄ 3-Br, 5-CN, 4-NO₂ 299.08 High reactivity (nitro group); used in synthetic chemistry
Ethyl 4-bromo-3-cyano-5-methylbenzoate Not Available C₁₁H₁₀BrNO₂ 4-Br, 3-CN, 5-CH₃ 268.11 Lower polarity; potential pharmaceutical precursor

Key Findings:

Substituent Effects on Reactivity: The nitro group in Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8) enhances electrophilic substitution reactivity compared to the methoxy group in the target compound, making it more suitable for reactions requiring electron-deficient aromatic systems . The methoxy group in this compound improves solubility in polar organic solvents (e.g., ethyl acetate) relative to the methyl group in Ethyl 4-bromo-3-cyano-5-methylbenzoate.

Synthetic Utility: The cyano group in all compared compounds enables further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), but the nitro-substituted analog offers additional pathways for reduction to amino derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-bromo-4-cyano-5-methoxybenzoate
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Ethyl 3-bromo-4-cyano-5-methoxybenzoate

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